molecular formula C10H12F2O B12562953 4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one CAS No. 143771-04-4

4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one

Cat. No.: B12562953
CAS No.: 143771-04-4
M. Wt: 186.20 g/mol
InChI Key: QEKBTPXLDICFPO-UHFFFAOYSA-N
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Description

4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar in structure but lacks fluorine atoms.

    2,6-Di-tert-butyl-4-(4-methylthio)benzylidene)cyclohexa-2,5-dien-1-one: Contains a methylthio group instead of fluorine atoms.

Uniqueness

4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs .

Properties

CAS No.

143771-04-4

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-tert-butyl-6,6-difluorocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C10H12F2O/c1-9(2,3)7-4-5-8(13)10(11,12)6-7/h4-6H,1-3H3

InChI Key

QEKBTPXLDICFPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C(=O)C=C1)(F)F

Origin of Product

United States

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